Maytansinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

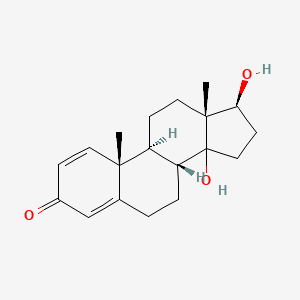

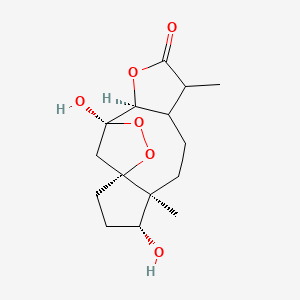

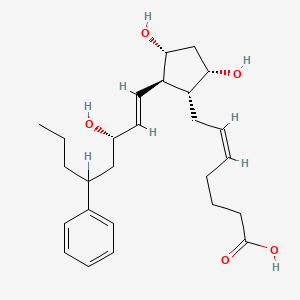

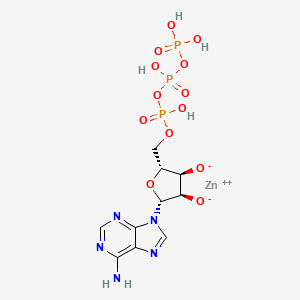

Maytansinol is a highly potent cytotoxic agent that belongs to the ansamycin family of natural products. It is derived from maytansine, which is isolated from plants of the genus Maytenus and certain microorganisms such as Actinosynnema pretiosum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Maytansinol can be synthesized through various methods, including the reduction of C3-esters of this compound . One common approach involves the use of organometallic reagents to react with a precursor compound, resulting in the formation of this compound . Another method employs the reduction of bridged acetals of this compound, which minimizes processing steps and reduces solvent volumes, making the process more efficient and scalable .

Industrial Production Methods

Industrial production of this compound often involves the isolation of maytansinoids from natural sources such as Actinosynnema pretiosum. These maytansinoids are then subjected to chemical reactions to yield this compound. The process typically includes the removal of ester moieties from maytansinoids to produce the alcohol, this compound .

Análisis De Reacciones Químicas

Types of Reactions

Maytansinol undergoes various chemical reactions, including acylation, oxidation, and reduction . These reactions are crucial for the synthesis of maytansinoid derivatives, which are used in targeted cancer therapies.

Common Reagents and Conditions

Acylation: This compound can be acylated using acyl chlorides or anhydrides in the presence of a base such as pyridine.

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various maytansinoid derivatives, which have been modified to enhance their cytotoxicity and specificity for cancer cells .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Maytansinol exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting the assembly of microtubules, this compound disrupts cell division and induces cell death. This mechanism makes it highly effective against rapidly dividing cancer cells . The molecular targets of this compound include the rhizoxin binding site on tubulin, which is crucial for its antimitotic activity .

Comparación Con Compuestos Similares

Maytansinol is unique among its analogs due to its high cytotoxicity and specificity for cancer cells. Similar compounds include:

Maytansine: The parent compound from which this compound is derived.

Ansamitocin P-3: Another potent cytotoxic agent that shares structural similarities with this compound.

Mertansine (DM1): A derivative of this compound used as a payload in the ADC trastuzumab emtansine, which is approved for the treatment of certain types of breast cancer.

This compound’s unique structure and high potency make it a valuable compound for research and therapeutic applications, particularly in the field of oncology.

Propiedades

Fórmula molecular |

C28H37ClN2O8 |

|---|---|

Peso molecular |

565.1 g/mol |

Nombre IUPAC |

(16E,18E)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |

InChI |

InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+ |

Clave InChI |

QWPXBEHQFHACTK-KZVYIGENSA-N |

SMILES isomérico |

CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Sinónimos |

maytansinol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

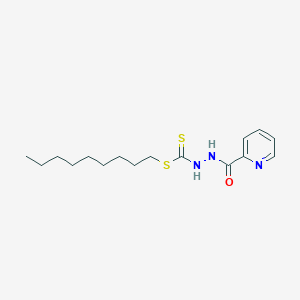

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)